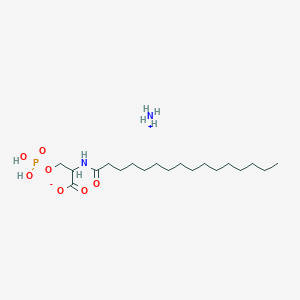

N-palmitoyl-serine phosphoric acid (ammonium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-palmitoyl-serine phosphoric acid (ammonium salt): is a synthetic lipid compound that acts as a modulator of lysophosphatidic acid (LPA) receptors. It is used in various scientific research applications, particularly in the fields of biology and medicine. The compound is known for its role in signal transduction and its potential effects on cellular processes such as platelet aggregation, smooth muscle contraction, and cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-palmitoyl-serine phosphoric acid (ammonium salt) typically involves the esterification of serine with palmitic acid, followed by phosphorylation. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification and phosphorylation processes. The compound is then purified through techniques such as thin-layer chromatography (TLC) to achieve a purity of over 99% .

Industrial Production Methods: Industrial production methods for N-palmitoyl-serine phosphoric acid (ammonium salt) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of esterification and phosphorylation, with additional purification steps to ensure the compound meets industrial standards. The compound is typically stored at low temperatures (-20°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: N-palmitoyl-serine phosphoric acid (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Exposure to air and elevated temperatures (above 80°C) can induce oxidation.

Hydrolysis: Enzymatic hydrolysis using phospholipase A2.

Major Products Formed:

Scientific Research Applications

N-palmitoyl-serine phosphoric acid (ammonium salt) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study lipid interactions and receptor modulation.

Mechanism of Action

The mechanism of action of N-palmitoyl-serine phosphoric acid (ammonium salt) involves its interaction with lysophosphatidic acid (LPA) receptors. In mammalian cells, the compound can act as an agonist for the LPA receptor, leading to the activation of G-protein coupled plasma membrane receptors. This activation results in various cellular responses, including increased intracellular calcium levels, platelet aggregation, and smooth muscle contraction . The compound’s effects on signal transduction pathways make it a valuable tool for studying cellular processes and potential therapeutic applications.

Comparison with Similar Compounds

N-palmitoyl-tyrosine phosphoric acid: Another LPA receptor modulator with similar properties and applications.

Lysophosphatidic acid (LPA): A naturally occurring lipid mediator that acts through similar pathways.

Uniqueness: N-palmitoyl-serine phosphoric acid (ammonium salt) is unique in its dual role as both an inhibitor and agonist of LPA receptors, depending on the cellular context. This dual functionality allows for more versatile applications in research and potential therapeutic uses .

Properties

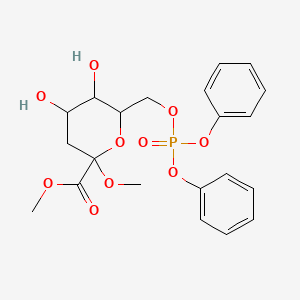

Molecular Formula |

C19H41N2O7P |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

azanium;2-(hexadecanoylamino)-3-phosphonooxypropanoate |

InChI |

InChI=1S/C19H38NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(19(22)23)16-27-28(24,25)26;/h17H,2-16H2,1H3,(H,20,21)(H,22,23)(H2,24,25,26);1H3 |

InChI Key |

RJXHWJJUFLIQSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)[O-].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)

![3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)

![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)

![1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)

![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)

![3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl-](/img/structure/B12071441.png)